(2R,5R)-2-(benzoylamino)-6,6,6-trifluoro-5-hydroxyhexanoic acid
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Overview
Description
(2R,5R)-2-(benzoylamino)-6,6,6-trifluoro-5-hydroxyhexanoic acid is a synthetic organic compound with a unique structure that includes a benzoylamino group, a trifluoromethyl group, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-2-(benzoylamino)-6,6,6-trifluoro-5-hydroxyhexanoic acid typically involves multiple steps, starting from readily available precursorsThe hydroxy group is then introduced via a hydroxylation reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-2-(benzoylamino)-6,6,6-trifluoro-5-hydroxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like NaBH4 (Sodium borohydride).
Substitution: The benzoylamino group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Nucleophiles in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted amides or thioesters.
Scientific Research Applications
(2R,5R)-2-(benzoylamino)-6,6,6-trifluoro-5-hydroxyhexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers
Mechanism of Action
The mechanism of action of (2R,5R)-2-(benzoylamino)-6,6,6-trifluoro-5-hydroxyhexanoic acid involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with amino acid residues in proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2R,5R)-2-(benzoylamino)-6,6,6-trifluoro-5-(methylamino)hexanoic acid: Similar structure but with a methylamino group instead of a hydroxy group.
(2R,5R)-2-(benzoylamino)-6,6,6-trifluoro-5-(ethoxy)hexanoic acid: Similar structure but with an ethoxy group instead of a hydroxy group
Uniqueness
(2R,5R)-2-(benzoylamino)-6,6,6-trifluoro-5-hydroxyhexanoic acid is unique due to the presence of both a trifluoromethyl group and a hydroxy group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the hydroxy group allows for further functionalization and interaction with biological targets .
Properties
Molecular Formula |
C13H14F3NO4 |
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Molecular Weight |
305.25 g/mol |
IUPAC Name |
(2R,5R)-2-benzamido-6,6,6-trifluoro-5-hydroxyhexanoic acid |
InChI |
InChI=1S/C13H14F3NO4/c14-13(15,16)10(18)7-6-9(12(20)21)17-11(19)8-4-2-1-3-5-8/h1-5,9-10,18H,6-7H2,(H,17,19)(H,20,21)/t9-,10-/m1/s1 |
InChI Key |
JSBGFGISEDFDKJ-NXEZZACHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@H](CC[C@H](C(F)(F)F)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCC(C(F)(F)F)O)C(=O)O |
Origin of Product |
United States |
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